molecular formula C9H11BrSZn B14898646 3-n-PropylthiophenylZinc bromide

3-n-PropylthiophenylZinc bromide

Cat. No.: B14898646
M. Wt: 296.5 g/mol
InChI Key: CLZUWTPVPRXZCM-UHFFFAOYSA-M
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Description

3-n-PropylthiophenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and utility in various chemical transformations.

Preparation Methods

3-n-PropylthiophenylZinc bromide can be synthesized through the reaction of 3-n-Propylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 3-n-Propylthiophenyl bromide in THF.
  • Addition of zinc dust or zinc powder to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial production methods may involve scaling up this reaction in larger reactors with controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-n-PropylthiophenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used but often include various substituted aromatic compounds.

Scientific Research Applications

3-n-PropylthiophenylZinc bromide has several scientific research applications:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of functional materials, such as conducting polymers and organic semiconductors.

    Medicinal Chemistry: Researchers use it to develop new drug candidates by facilitating the formation of carbon-carbon bonds in drug molecules.

    Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 3-n-PropylthiophenylZinc bromide primarily involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This makes it an effective reagent in various coupling and substitution reactions.

Comparison with Similar Compounds

3-n-PropylthiophenylZinc bromide can be compared with other organozinc compounds such as:

  • Phenylzinc bromide
  • Vinylzinc bromide
  • Allylzinc bromide

Compared to these compounds, this compound offers unique reactivity due to the presence of the thiophene ring and the propyl group, which can influence the electronic and steric properties of the compound, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C9H11BrSZn

Molecular Weight

296.5 g/mol

IUPAC Name

bromozinc(1+);propylsulfanylbenzene

InChI

InChI=1S/C9H11S.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-4,6-7H,2,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

CLZUWTPVPRXZCM-UHFFFAOYSA-M

Canonical SMILES

CCCSC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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